4,5-Bis{[(4-methylphenyl)methyl]sulfanyl}-2H-1,3-dithiole-2-thione
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Overview
Description
4,5-Bis{[(4-methylphenyl)methyl]sulfanyl}-2H-1,3-dithiole-2-thione is an organosulfur compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a dithiole-thione core with two 4-methylphenylmethylsulfanyl groups attached, contributing to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis{[(4-methylphenyl)methyl]sulfanyl}-2H-1,3-dithiole-2-thione typically involves the reaction of 4-methylbenzyl mercaptan with 1,3-dithiole-2-thione. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium methoxide, to facilitate the formation of the desired product. The reaction proceeds through nucleophilic substitution, where the mercaptan groups replace the hydrogen atoms on the dithiole-thione core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis{[(4-methylphenyl)methyl]sulfanyl}-2H-1,3-dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require bases or acids to facilitate the nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the sulfanyl groups.
Scientific Research Applications
4,5-Bis{[(4-methylphenyl)methyl]sulfanyl}-2H-1,3-dithiole-2-thione has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound’s unique properties make it useful in materials science, particularly in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4,5-Bis{[(4-methylphenyl)methyl]sulfanyl}-2H-1,3-dithiole-2-thione involves its interaction with molecular targets through its sulfanyl and thione groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their activity. The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Sodium 1,3-dithiole-2-thione-4,5-dithiolate: This compound shares a similar dithiole-thione core but differs in its substituents, leading to different chemical properties and reactivity.
Disulfide, bis(4-methylphenyl): This compound has a similar 4-methylphenyl group but lacks the dithiole-thione core, resulting in distinct chemical behavior.
Uniqueness
4,5-Bis{[(4-methylphenyl)methyl]sulfanyl}-2H-1,3-dithiole-2-thione is unique due to its combination of the dithiole-thione core and the 4-methylphenylmethylsulfanyl groups
Properties
CAS No. |
176037-54-0 |
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Molecular Formula |
C19H18S5 |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
4,5-bis[(4-methylphenyl)methylsulfanyl]-1,3-dithiole-2-thione |
InChI |
InChI=1S/C19H18S5/c1-13-3-7-15(8-4-13)11-21-17-18(24-19(20)23-17)22-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
KDVQROIACRWWRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=C(SC(=S)S2)SCC3=CC=C(C=C3)C |
Origin of Product |
United States |
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